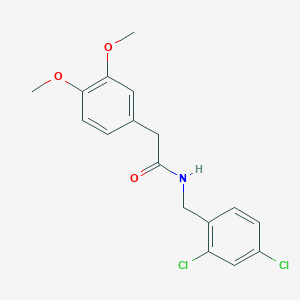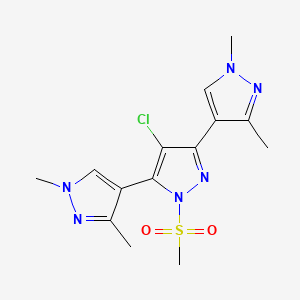![molecular formula C17H16FN3O2S B10895229 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B10895229.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide: is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Ethoxylation: The benzimidazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The ethoxylated benzimidazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is reacted with 2-fluoroaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Potential use as an antiviral agent.
Medicine:
- Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
- Studied for its potential as an anti-inflammatory agent.
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Potential applications in material science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to the active site of an enzyme, blocking its activity and leading to the inhibition of a particular metabolic pathway. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Uniqueness:
- The presence of the 2-fluorophenyl group in 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide provides unique electronic and steric properties that can influence its biological activity.
- The ethoxy group at the 5-position of the benzimidazole ring can enhance the compound’s solubility and bioavailability.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, including medicinal chemistry, pharmacology, and material science.
Properties
Molecular Formula |
C17H16FN3O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-23-11-7-8-14-15(9-11)21-17(20-14)24-10-16(22)19-13-6-4-3-5-12(13)18/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
OCTGMVSGAKGLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)

![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)


![(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10895197.png)

![N-(4-cyanophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10895203.png)
![4-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10895209.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B10895213.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10895219.png)
